![molecular formula C11H14Cl2N2O2 B1397330 4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219949-51-5](/img/structure/B1397330.png)
4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
Overview
Description
“4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” is a chemical compound with the molecular formula C13H18Cl2N2O2 . It is used in various scientific applications in research.
Molecular Structure Analysis
The molecular structure of “4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” is represented by the molecular formula C13H18Cl2N2O2 . The exact structure can be found in databases like PubChem .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in the inhibition of cancer cell proliferation and metastasis .
Antiviral Applications
Piperidine-based compounds have been explored for their antiviral properties . They could potentially be used in the treatment of various viral infections .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . They could be used in the development of new treatments for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been studied for their antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal treatments .
Antihypertensive Applications
Piperidine derivatives have been explored for their potential as antihypertensive agents . They could potentially be used in the treatment of hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been studied for their analgesic and anti-inflammatory properties . They could potentially be used in the treatment of pain and inflammation .
Antipsychotic Applications
Piperidine derivatives have been explored for their potential as antipsychotic agents . They could potentially be used in the treatment of various psychiatric disorders .
properties
IUPAC Name |
piperidin-4-yl 4-chloropyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-8-1-6-14-10(7-8)11(15)16-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHTNVUFKWJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=NC=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
CAS RN |
1219949-51-5 | |
Record name | 2-Pyridinecarboxylic acid, 4-chloro-, 4-piperidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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